
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate is a complex organic compound with a unique structure It is characterized by its three carboxylate groups and a propanoyloxy group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the propane backbone, followed by the introduction of the carboxylate and propanoyloxy groups. Common reagents used in these reactions include alkyl halides, carboxylic acids, and alcohols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to maintain consistent quality and minimize waste.
化学反应分析
Types of Reactions
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s carboxylate groups can form hydrogen bonds and ionic interactions, while the propanoyloxy group can participate in esterification and hydrolysis reactions. These interactions influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
1-Butyl 2,3-diethyl 2-(acetoxy)propane-1,2,3-tricarboxylate: Similar structure but with an acetoxy group instead of a propanoyloxy group.
1-Butyl 2,3-diethyl 2-(butanoyloxy)propane-1,2,3-tricarboxylate: Contains a butanoyloxy group, leading to different chemical properties.
Uniqueness
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
属性
CAS 编号 |
669064-68-0 |
|---|---|
分子式 |
C17H28O8 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-O-butyl 2-O,3-O-diethyl 2-propanoyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-9-10-24-15(20)12-17(16(21)23-8-4,25-13(18)6-2)11-14(19)22-7-3/h5-12H2,1-4H3 |
InChI 键 |
WRSQRKYZXRNYNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
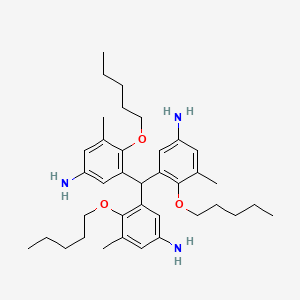
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
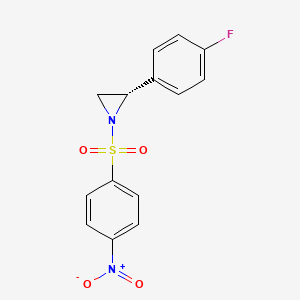
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
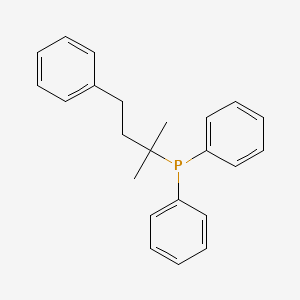
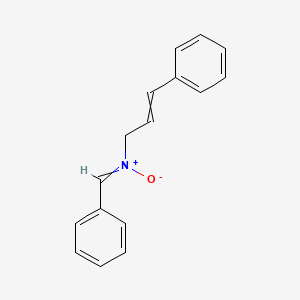
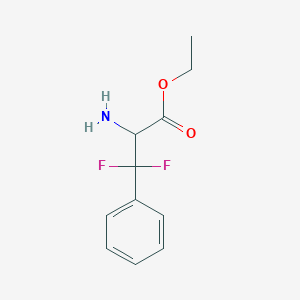
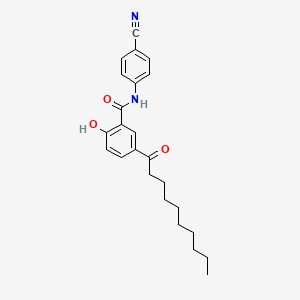
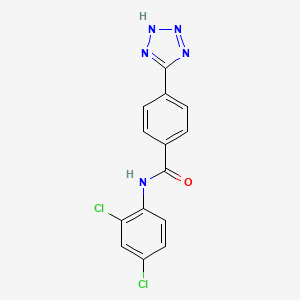

![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
